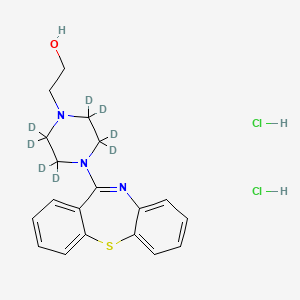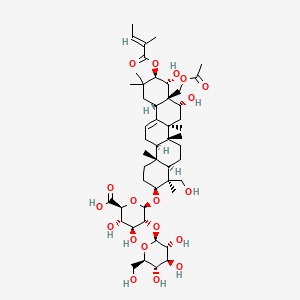
Isoescin Ie
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoescin Ie is a derivative of Aescine, a natural mixture of triterpene saponins extracted from the seeds of the horse chestnut tree (Aesculus hippocastanum). It is known for its various pharmacological properties, including anti-inflammatory, anti-edematous, and anti-cancer activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Isoescin Ie can be synthesized through the extraction and purification of Aescine from horse chestnut seeds. The process involves the use of solvents such as methanol and acetonitrile, followed by chromatographic techniques to isolate this compound .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale extraction from horse chestnut seeds. The seeds are first ground into a fine powder, and then subjected to solvent extraction. The extract is then purified using chromatographic methods to obtain this compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions: Isoescin Ie undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its pharmacological properties .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound with enhanced or modified pharmacological activities .
Applications De Recherche Scientifique
Isoescin Ie has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in chromatographic studies and for the synthesis of new triterpene derivatives.
Biology: this compound is studied for its effects on cellular processes, including apoptosis and cell proliferation.
Medicine: It has potential therapeutic applications in treating chronic venous insufficiency, hemorrhoids, inflammation, and edema.
Mécanisme D'action
Isoescin Ie exerts its effects through multiple molecular targets and pathways:
Anti-inflammatory Action: It modulates eicosanoids and nuclear factor-kappa B (NF-kB) pathways, reducing inflammation and edema.
Anti-cancer Action: this compound induces apoptosis in cancer cells by modulating the expression of p21, cyclin D1, and members of the Bcl-2 family of proteins.
Comparaison Avec Des Composés Similaires
- Escin Ia
- Escin Ib
- Isoescin Ia
- Isoescin Ib
Comparison: Isoescin Ie is unique due to its specific molecular structure and pharmacological profile. While Escin Ia and Escin Ib are also derived from horse chestnut seeds and share similar anti-inflammatory properties, this compound has shown distinct anti-cancer activities. Isoescin Ia and Isoescin Ib are isomers of this compound, with slight differences in their molecular structures and biological activities .
Propriétés
Formule moléculaire |
C49H76O19 |
|---|---|
Poids moléculaire |
969.1 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-8a-(acetyloxymethyl)-8,9-dihydroxy-4-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(E)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C49H76O19/c1-10-22(2)41(62)68-39-38(59)49(21-63-23(3)52)25(17-44(39,4)5)24-11-12-28-45(6)15-14-30(46(7,20-51)27(45)13-16-47(28,8)48(24,9)18-29(49)53)65-43-37(34(57)33(56)36(66-43)40(60)61)67-42-35(58)32(55)31(54)26(19-50)64-42/h10-11,25-39,42-43,50-51,53-59H,12-21H2,1-9H3,(H,60,61)/b22-10+/t25-,26+,27+,28+,29+,30-,31+,32-,33-,34-,35+,36-,37+,38-,39-,42-,43+,45-,46+,47+,48+,49-/m0/s1 |
Clé InChI |
WZAAXYBBKLYKDH-SDDXPSMISA-N |
SMILES isomérique |
C/C=C(\C)/C(=O)O[C@H]1[C@@H]([C@@]2([C@@H](C[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)C)[C@@H]2CC1(C)C)C)O)COC(=O)C)O |
SMILES canonique |
CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)COC(=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(3S,8R,9S,10R,13S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12425378.png)
![(2S,5S,8S,11S,18E,26S)-26-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2,5-dibenzyl-8-(3-carbamimidamidopropyl)-3,6,9,27-tetraoxo-1,4,7,10,16,21-hexazacycloheptacos-18-ene-11-carboxamide](/img/structure/B12425384.png)
![(1S,2S,3R,4S,5S)-5-[6-(4-azido-2-nitroanilino)hexylamino]-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol](/img/structure/B12425390.png)
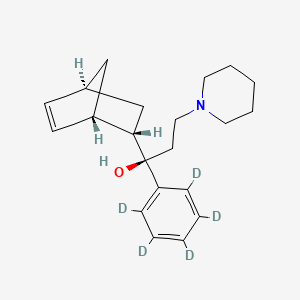
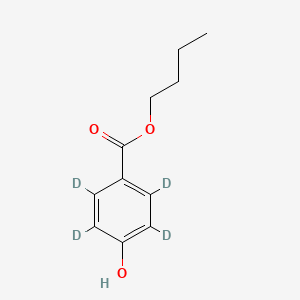
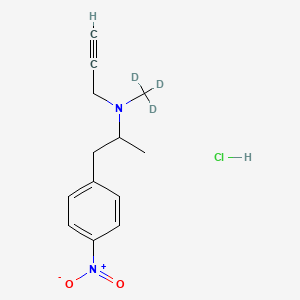

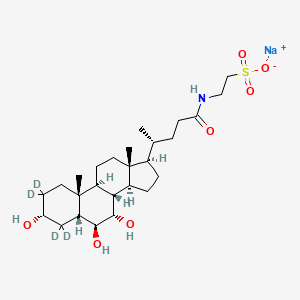
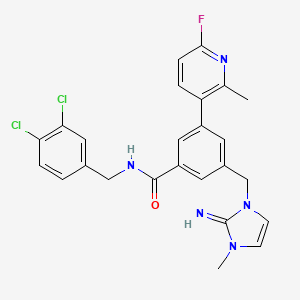
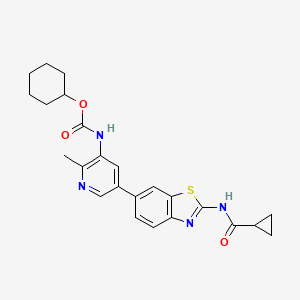
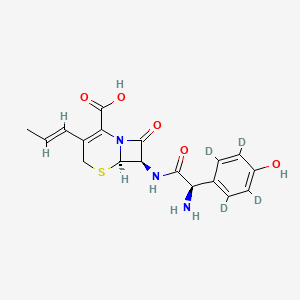
![magnesium;(2S)-2-ethoxy-3-[4-[2-[2-methyl-5-(4-methylsulfanylphenyl)pyrrol-1-yl]ethoxy]phenyl]propanoate](/img/structure/B12425435.png)
